molecular formula C11H10BrN3S B3914796 N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine

N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B3914796
M. Wt: 296.19 g/mol
InChI Key: MZSWGPMYUNPSMP-AWNIVKPZSA-N
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Description

N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group

Preparation Methods

The synthesis of N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine typically involves the condensation of 2-bromobenzaldehyde with 4-methyl-1,3-thiazol-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific sites on proteins.

Mechanism of Action

The mechanism of action of N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine involves its interaction with biological macromolecules. The compound can bind to enzymes and proteins, inhibiting their activity. This binding is often facilitated by the thiazole ring, which can interact with the active sites of enzymes. Additionally, the bromophenyl group can participate in hydrophobic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

    N-[(E)-(2-chlorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and binding affinity.

    N-[(E)-(2-fluorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine: The presence of a fluorine atom can enhance the compound’s stability and alter its electronic properties.

    N-[(E)-(2-iodophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine: The iodine atom can increase the compound’s molecular weight and affect its solubility and reactivity.

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c1-8-7-16-11(14-8)15-13-6-9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSWGPMYUNPSMP-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NN=CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)N/N=C/C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine

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